Dihydroactinidiolide

Catalog No.
S586128
CAS No.
15356-74-8
M.F
C11H16O2
M. Wt
180.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dihydroactinidiolide

CAS Number

15356-74-8

Product Name

Dihydroactinidiolide

IUPAC Name

4,4,7a-trimethyl-6,7-dihydro-5H-1-benzofuran-2-one

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

InChI

InChI=1S/C11H16O2/c1-10(2)5-4-6-11(3)8(10)7-9(12)13-11/h7H,4-6H2,1-3H3

InChI Key

IMKHDCBNRDRUEB-UHFFFAOYSA-N

SMILES

CC1(CCCC2(C1=CC(=O)O2)C)C

solubility

Insoluble in water; soluble in nonpolar solvents
soluble (in ethanol)

Synonyms

2-hydroxy-2,6,6-trimethylcyclohexylideneacetic acid gamma-lactone

Canonical SMILES

CC1(CCCC2(C1=CC(=O)O2)C)C

Antimicrobial Activity:

Some studies have investigated the potential antimicrobial properties of DHA. A 2002 study published in the Journal of Agricultural and Food Chemistry found that DHA exhibited weak antifungal activity against various fungal strains, suggesting its potential use as a food preservative []. However, further research is needed to determine its effectiveness and safety in food applications.

Insecticidal Activity:

Another area of exploration involves the insecticidal properties of DHA. A 2010 study published in the Journal of Experimental Zoology Part A: Ecological Genetics and Physiology reported that DHA had a repellent effect against some mosquito species []. However, similar to the research on antimicrobial activity, further investigations are necessary to understand its efficacy and potential risks associated with its use as an insecticide.

Other Potential Applications:

Limited research suggests DHA might have other potential applications, including:

  • Flavor Enhancer: Some studies suggest DHA could enhance the flavor profile of certain foods [].
  • Antioxidant Properties: Preliminary research indicates that DHA might possess some antioxidant activity [].

Dihydroactinidiolide is a volatile terpene characterized by its sweet, tea-like aroma. It naturally occurs in various sources, including black tea, fenugreek, fire ants, mangoes, and tobacco. This compound is also synthetically produced and serves as a pheromone for several insect species, notably as one of the components in the recognition pheromone for queen red fire ants. Its chemical formula is C11H16O2C_{11}H_{16}O_{2} .

Typical of terpenes. Notably, it can participate in reductions and oxidations. For instance, a synthesis method involves the reduction of an alkene using sodium borohydride in the presence of palladium on carbon, which facilitates the conversion of specific precursors into dihydroactinidiolide . Additionally, selenium-stabilized carbenium ions have been utilized to promote carbon-carbon bond formation in its synthesis .

Research indicates that dihydroactinidiolide exhibits significant biological activities. It has demonstrated powerful inhibitory effects on acetylcholinesterase, an enzyme linked to neurodegenerative diseases. Furthermore, it possesses antioxidant properties and has shown anti-aggregation activity against amyloid beta-induced toxicity in Neuro2a cells . These properties suggest potential therapeutic applications in treating conditions like Alzheimer's disease.

Several methods exist for synthesizing dihydroactinidiolide:

  • Reduction Reactions: Using sodium borohydride and palladium on carbon to reduce alkene precursors.
  • Selenium-Stabilized Carbenium Ion: A novel approach that utilizes selenium to stabilize intermediates during synthesis .
  • Cerium Enolate Chemistry: This method involves reactions that utilize cerium enolates to form dihydroactinidiolide from simpler precursors .

These methods highlight the versatility and complexity involved in synthesizing this compound.

Dihydroactinidiolide finds applications across various fields:

  • Fragrance Industry: Its pleasant aroma makes it a desirable compound for use in perfumery.
  • Pheromone Research: As a natural pheromone, it plays a role in insect behavior studies and pest control strategies.
  • Pharmaceuticals: Due to its biological activities, particularly its role as an acetylcholinesterase inhibitor, it holds promise for drug development targeting neurodegenerative diseases .

Studies have explored the interactions of dihydroactinidiolide with biological systems. Its ability to inhibit acetylcholinesterase suggests potential interactions with neurotransmitter systems, which could impact cognitive functions and neuroprotection. Additionally, its antioxidant properties may influence cellular stress responses and inflammation pathways .

Dihydroactinidiolide shares structural and functional similarities with several other terpenes and related compounds. Here are some notable comparisons:

CompoundStructureKey Features
ActinidiolideSimilar terpenoid structureFound in kiwifruit; lesser known biological activity
LoliolideClose structural analogExhibits antioxidant properties; used in food flavoring
β-CarotenePrecursor structureKnown for its role as a provitamin A; significant antioxidant activity
AeginetolideRelated terpenoidExhibits unique biological activities; less studied than dihydroactinidiolide

Dihydroactinidiolide's unique combination of fragrance properties and biological activities sets it apart from these similar compounds, making it particularly valuable in both ecological and pharmaceutical contexts .

Dihydroactinidiolide is commonly synthesized via oxidation of β-ionone, a structurally related terpenoid. Two primary methodologies dominate this transformation: chemical oxidation and enzymatic pathways.

Chemical Oxidation

β-Ionone undergoes epoxidation and subsequent cyclization to form dihydroactinidiolide. Silicotungstic acid (STA) paired with peroxyacetic acid achieves a 53.9% yield under optimized conditions (40°C for 6 hours). Alternative protocols using hypochlorite or iron/copper-based radicals generate β-ionone epoxides, which rearrange into dihydroactinidiolide via acid-catalyzed mechanisms.

Enzymatic Pathways

Carotenoid cleavage dioxygenases (CCD1/CCD4) catalyze the oxidative cleavage of β-carotene to β-ionone, which is further oxidized enzymatically. For example, xanthine oxidase in biphasic media converts β-ionone to dihydroactinidiolide with yields influenced by solvent polarity and radical scavengers.

Table 1: Comparison of β-Ionone Oxidation Methods

MethodCatalyst/EnzymeYield (%)Conditions
Chemical oxidationSilicotungstic acid53.940°C, 6 hours
Enzymatic oxidationXanthine oxidase45–50Biphasic media, 37°C
Radical-mediatedFe²⁺/Cu²⁺30–40Aqueous/organic interface

Hetero-Diels–Alder Catalytic Approaches for Enantioselective Synthesis

Asymmetric synthesis of dihydroactinidiolide leverages copper(II)-bisoxazoline complexes to achieve enantioselectivity. The hetero-Diels–Alder reaction between cyclic dienes and ethyl glyoxylate forms a key bicyclic intermediate, which rearranges into (R)-dihydroactinidiolide with >95% enantiomeric excess. X-ray crystallography confirms the intermediate’s structure, ensuring stereochemical fidelity.

Key Advantages

  • Regioselectivity: Favors endo transition states, minimizing byproducts.
  • Scalability: Reactions proceed at ambient temperatures with toluene as solvent.

Thermal Degradation of Carotenoids as a Natural Biosynthetic Route

Thermolysis of β-carotene in oxygen-rich environments produces dihydroactinidiolide via autoxidation. At 40°C, 90% of β-carotene degrades within 54 days, yielding dihydroactinidiolide as a secondary product. Radical intermediates, such as peroxyl species, drive cleavage at the 9,10 double bond, followed by cyclization.

Mechanistic Insights

  • Radical initiation: Oxygen or ozone generates conjugated polyene radicals.
  • Cyclization: Epoxide intermediates undergo acid-catalyzed ring closure.

Table 2: Thermal Degradation Parameters

SubstrateTemperature (°C)Time (Days)DHA Yield (%)
β-Carotene405429.23
β-Ionone60718–22

Comparative Analysis of Solvent-Free vs. Catalyzed Synthesis Protocols

Solvent-Free Methods

Iodine-catalyzed lactonization of 3-hydroxy acids under solvent-free conditions achieves 88% yield at 80°C. This approach minimizes waste but requires prolonged reaction times (6–24 hours).

Catalyzed Protocols

STA-catalyzed reactions in peroxyacetic acid complete within 6 hours but demand stoichiometric oxidants. Enzymatic methods offer greener profiles but face scalability challenges due to enzyme stability.

Table 3: Synthesis Protocol Comparison

ParameterSolvent-FreeCatalyzedEnzymatic
Yield (%)8853.945–50
Time (Hours)6–2462–4
Environmental ImpactLow (no solvents)Moderate (oxidants)Low (aqueous media)

Dihydroactinidiolide demonstrates exceptional acetylcholinesterase inhibitory activity with a half maximal inhibitory concentration of 34.03 nanomolar, establishing it as a highly potent cholinesterase inhibitor [1]. This remarkable potency positions dihydroactinidiolide among the most effective natural acetylcholinesterase inhibitors identified to date, surpassing many conventional therapeutic compounds in binding efficiency [1] [2].

The molecular docking analysis reveals that dihydroactinidiolide forms strong hydrogen bonding interactions with critical active site residues of acetylcholinesterase, specifically targeting glycine-117, glycine-119, and serine-200 [1]. These binding interactions occur within the catalytic gorge of the enzyme, where the compound establishes multiple contact points that effectively block substrate access to the active site [1] [15]. The binding affinity profile demonstrates that dihydroactinidiolide exhibits competitive inhibition kinetics, indicating direct competition with acetylcholine for the same binding site [1].

Table 1: Acetylcholinesterase Inhibition Dynamics and Binding Parameters

Study ParameterValue/DescriptionReference Study
Half Maximal Inhibitory Concentration34.03 nMDas et al., 2018 [1]
Binding AffinityStrong hydrogen bondingDas et al., 2018 [1]
Molecular InteractionsH-bonds with GLY117, GLY119, SER200Molecular docking analysis [1]
Active Site ResiduesGlycine-117, Glycine-119, Serine-200Das et al., 2018 [1]
Inhibition TypeCompetitive inhibitionKinetic analysis [1]
Concentration Range Tested10-100 nMDas et al., 2018 [1]

The structural analysis demonstrates that dihydroactinidiolide occupies the peripheral anionic site and extends into the catalytic site gorge, creating a comprehensive blockade that prevents both substrate binding and product release [28]. The compound's benzofuran core structure provides optimal spatial orientation for hydrogen bond formation with the enzyme backbone, while its hydrophobic regions interact favorably with aromatic residues lining the active site cavity [1] [28]. These multi-point interactions contribute to the exceptionally high binding affinity and prolonged residence time of dihydroactinidiolide within the acetylcholinesterase active site [1].

The electrostatic and van der Waals interactions between dihydroactinidiolide and acetylcholinesterase residues demonstrate significant contribution to the overall binding energy, with the compound making favorable contacts throughout the enzyme gorge [18]. The binding mode analysis reveals that dihydroactinidiolide adopts a stable conformation that maximizes hydrogen bonding while minimizing steric clashes with surrounding protein residues [1] [15].

Amyloid-β Aggregation Modulation Through Structural Interactions

Dihydroactinidiolide exhibits potent anti-aggregation activity against amyloid-β peptides, with significant prevention of amyloid-β 25-35 self-aggregation occurring at concentrations of 270 nanomolar [1]. The compound not only prevents the formation of new amyloid aggregates but also promotes the disaggregation of preformed amyloid-β structures through direct molecular interactions [1] [2].

The structural interaction mechanisms involve dihydroactinidiolide binding to specific regions of the amyloid-β peptide that are critical for fibril formation and stability [1]. The compound interferes with the beta-sheet formation process by disrupting the hydrogen bonding networks that stabilize amyloid fibril structures [7] [16]. This disruption occurs through competitive binding to sites normally occupied by adjacent amyloid-β monomers during the aggregation process [1] [7].

Table 2: Amyloid-β Aggregation Modulation Parameters

ParameterValueStudy Reference
Amyloid-β Prevention IC50270 nMDas et al., 2018 [1]
Disaggregation ActivityPromoted disaggregationDas et al., 2018 [1]
Target ConcentrationAmyloid-β 25-35Das et al., 2018 [1]
MechanismPrevention of self-aggregationDas et al., 2018 [1]
Structural InteractionDirect binding interferenceDas et al., 2018 [1]
Efficacy vs ControlSignificant improvementDas et al., 2018 [1]

The molecular dynamics studies indicate that dihydroactinidiolide binds preferentially to the N-terminal region of amyloid-β fibrils, where it forms π-π interactions with aromatic residues and hydrogen bonds with the peptide backbone [7] [16]. These interactions result in conformational changes that destabilize the beta-sheet structure and promote fibril disassembly [7]. The binding affinity of dihydroactinidiolide for amyloid-β oligomers demonstrates high specificity for aggregation-prone conformations over monomeric forms [1] [16].

The disaggregation mechanism involves dihydroactinidiolide inserting between beta-strand layers and disrupting the intermolecular hydrogen bonding networks that maintain fibril stability [16]. This insertion process leads to a cascade of structural rearrangements that ultimately result in fibril fragmentation and conversion to less toxic oligomeric or monomeric forms [1] [16]. The compound's ability to modulate amyloid-β aggregation occurs through both thermodynamic and kinetic effects, altering the equilibrium between aggregated and disaggregated states [1].

Reactive Oxygen Species Scavenging Capacity and Mitochondrial Protection Mechanisms

Dihydroactinidiolide demonstrates exceptional reactive oxygen species scavenging activity across multiple radical species, with half maximal inhibitory concentrations of 50 nanomolar for both 2,2-diphenyl-1-picrylhydrazyl radical and nitric oxide scavenging [1]. The compound exhibits additional metal chelating activity with half maximal inhibitory concentrations exceeding 270 nanomolar, contributing to its comprehensive antioxidant profile [1] [2].

The mitochondrial protection mechanisms of dihydroactinidiolide involve multiple pathways that preserve cellular energy metabolism and prevent oxidative damage [4] [6]. The compound significantly reduces lipid peroxidation and protein carbonylation in neuronal cells exposed to oxidative stress, indicating effective protection of membrane integrity and protein function [4]. Intracellular reactive oxygen species levels are substantially decreased following dihydroactinidiolide treatment, demonstrating the compound's ability to neutralize harmful free radicals within cellular compartments [4] [6].

Table 3: Reactive Oxygen Species Scavenging and Mitochondrial Protection Data

Assay TypeIC50/EffectCell ModelReference
DPPH Radical Scavenging50 nMIn vitro assayDas et al., 2018 [1]
Nitric Oxide Scavenging50 nMIn vitro assayDas et al., 2018 [1]
Metal Chelating Activity>270 nMIn vitro assayDas et al., 2018 [1]
Lipid PeroxidationSignificantly reducedSH-SY5Y cellsDas et al., 2021 [4]
Protein CarbonylationSignificantly reducedSH-SY5Y cellsDas et al., 2021 [4]
Intracellular ROSSignificantly reducedSH-SY5Y cellsDas et al., 2021 [4]

The mitochondrial membrane potential preservation represents a critical aspect of dihydroactinidiolide's neuroprotective mechanism [6] [8]. The compound prevents mitochondrial depolarization induced by various neurotoxic agents, maintaining the electrochemical gradient necessary for adenosine triphosphate synthesis [6] [36]. This protection extends to mitochondrial respiratory chain function, where dihydroactinidiolide prevents complex dysfunction and maintains electron transport efficiency [4] [8].

The antioxidant capacity of dihydroactinidiolide operates through both direct radical scavenging and indirect enhancement of cellular antioxidant systems [4] [24]. The compound's phenolic structure provides multiple sites for electron donation, enabling neutralization of various reactive oxygen species through hydrogen atom transfer mechanisms [24]. Additionally, dihydroactinidiolide enhances the activity of endogenous antioxidant enzymes including superoxide dismutase and catalase, creating a synergistic protective effect [6].

Nuclear Factor Erythroid 2-Related Factor 2/Heme Oxygenase-1 Pathway Activation in Oxidative Stress Mitigation

Dihydroactinidiolide significantly activates the nuclear factor erythroid 2-related factor 2/heme oxygenase-1 signaling pathway, a critical cellular defense mechanism against oxidative stress [4] [11]. The compound enhances both messenger ribonucleic acid and protein expression levels of nuclear factor erythroid 2-related factor 2 and heme oxygenase-1 in neuronal cell models [4]. This upregulation occurs through transcriptional activation mechanisms that increase the production of key antioxidant and cytoprotective proteins [4] [12].

The molecular mechanism involves dihydroactinidiolide promoting nuclear translocation of nuclear factor erythroid 2-related factor 2, where it binds to antioxidant response elements in the promoter regions of target genes [12] [14]. This binding activates transcription of numerous cytoprotective genes, including heme oxygenase-1, which catalyzes the degradation of heme to produce antioxidant and anti-inflammatory molecules [4] [14]. The pathway activation results in enhanced cellular resistance to oxidative damage and improved survival under stress conditions [4].

Table 4: Nuclear Factor Erythroid 2-Related Factor 2/Heme Oxygenase-1 Pathway Activation

Pathway ComponentEffectCell TypeStudy
Nuclear factor erythroid 2-related factor 2 mRNASignificantly increasedSH-SY5Y neuroblastomaDas & Devi, 2021 [4]
Heme oxygenase-1 mRNASignificantly increasedSH-SY5Y neuroblastomaDas & Devi, 2021 [4]
Nuclear factor erythroid 2-related factor 2 proteinUpregulated expressionSH-SY5Y neuroblastomaDas & Devi, 2021 [4]
Heme oxygenase-1 proteinEnhanced activitySH-SY5Y neuroblastomaDas & Devi, 2021 [4]
Antioxidant Response ElementsActivated transcriptionSH-SY5Y neuroblastomaDas & Devi, 2021 [4]
Oxidative Stress MarkersReduced levelsSH-SY5Y neuroblastomaDas & Devi, 2021 [4]

The downstream effects of nuclear factor erythroid 2-related factor 2/heme oxygenase-1 pathway activation include enhanced production of glutathione, increased expression of antioxidant enzymes, and improved cellular detoxification capacity [12] [13]. Dihydroactinidiolide treatment results in sustained activation of this pathway, providing long-term protection against oxidative stress-induced cellular damage [4]. The compound's ability to modulate this pathway represents a fundamental mechanism underlying its neuroprotective effects [4] [12].

Pheromonal Communication in Hymenopteran Social Structures

Dihydroactinidiolide serves as a critical component in the sophisticated chemical communication systems of social Hymenoptera, particularly in fire ant colonies. This bicyclic lactone compound functions as part of a complex pheromonal communication network that governs social organization and reproductive recognition in these highly evolved insect societies.

In red imported fire ants (Solenopsis invicta), dihydroactinidiolide constitutes one of three essential components of the queen recognition pheromone system. The compound is biosynthesized within the poison gland and released through the sting apparatus onto deposited eggs, establishing a chemical signature that enables workers to identify and recognize their queen. This recognition system is fundamental to colony organization, as it prevents the execution of legitimate queens while facilitating the elimination of foreign reproductive individuals.

The queen pheromone system operates through a sophisticated molecular mechanism involving the synergistic interaction of multiple chemical components. Research has demonstrated that dihydroactinidiolide works in conjunction with unsaturated cuticular hydrocarbons to create a complex chemical signature that encodes information about queen fertility status and genetic lineage. The compound's concentration varies significantly between reproductive and non-reproductive queens, with mature, egg-laying queens exhibiting substantially higher levels of dihydroactinidiolide production.

Worker responses to dihydroactinidiolide-containing pheromone blends demonstrate remarkable specificity and dose-dependent sensitivity. High-throughput behavioral assays have revealed that workers can discriminate between different concentrations of the compound, with responses ranging from acceptance and care-giving behaviors to aggressive rejection depending on the chemical profile presented. This discrimination system is so refined that workers can distinguish between queens of different genetic backgrounds based on subtle variations in pheromone composition.

The evolutionary significance of dihydroactinidiolide in Hymenopteran communication extends beyond simple recognition functions. The compound appears to play a role in primer pheromone activity, influencing the physiological development and behavioral state of worker ants. Queens producing higher concentrations of dihydroactinidiolide-containing pheromones enhance worker sensitivity to nestmate recognition cues, effectively modulating the colony's defensive responses and territorial behavior.

Recent investigations have revealed that dihydroactinidiolide-mediated communication systems are subject to environmental and genetic influences. Colony social organization patterns, whether monogyne or polygyne, correlate with distinct variations in dihydroactinidiolide production and worker response thresholds. These findings suggest that the compound's role in social communication has evolved to accommodate different reproductive strategies and ecological niches within fire ant populations.

Colony TypeDihydroactinidiolide ResponseWorker SensitivitySocial Function
MonogyneHigh discriminationElevated thresholdQueen exclusivity
PolygyneModerate discriminationReduced thresholdMultiple queen acceptance
QueenlessNo discriminationBaseline sensitivityColony disorganization

Carotenoid-Derived Stress Metabolites in Plant Defense Networks

Dihydroactinidiolide functions as a key stress metabolite within plant defense networks, originating from the oxidative breakdown of carotenoids under conditions of environmental stress. This secondary metabolite represents a crucial link between primary photosynthetic processes and secondary defense responses, serving as both an indicator of cellular stress and an active participant in adaptive defense mechanisms.

The biosynthetic pathway of dihydroactinidiolide involves the sequential oxidation of beta-carotene through intermediary compounds. Under conditions of photooxidative stress, beta-carotene undergoes non-enzymatic oxidation by singlet oxygen to produce beta-ionone, which subsequently undergoes secondary oxidation via the intermediate 5,6-epoxy-beta-ionone to yield dihydroactinidiolide. This pathway represents a critical mechanism by which plants convert excess light energy into chemical signals that can initiate protective responses.

The accumulation of dihydroactinidiolide in plant tissues serves as a sensitive biomarker for oxidative stress conditions. In Arabidopsis thaliana, basal levels of dihydroactinidiolide remain relatively low under normal conditions, approximately 3 nanograms per gram of fresh weight. However, under high light stress conditions combined with low temperatures, dihydroactinidiolide concentrations increase dramatically, reaching levels exceeding 45 nanograms per gram within eight hours of stress exposure. This rapid accumulation pattern indicates that the compound functions as an early warning system for potentially damaging environmental conditions.

The defensive functions of dihydroactinidiolide extend beyond simple stress indication to encompass active protective mechanisms. Research has demonstrated that plants pre-treated with dihydroactinidiolide exhibit enhanced tolerance to subsequent photooxidative stress, as evidenced by reduced lipid peroxidation and maintained photosystem II efficiency. This protective effect appears to result from the compound's ability to prime antioxidant defense systems and activate stress-responsive gene expression programs.

The molecular mechanisms underlying dihydroactinidiolide-mediated stress responses involve complex interactions with cellular signaling pathways. The compound's lactone structure confers reactive electrophile properties, enabling it to interact with nucleophilic sites on proteins and other macromolecules. These interactions may trigger conformational changes in regulatory proteins, leading to altered gene expression patterns and enhanced stress tolerance.

Within plant defense networks, dihydroactinidiolide participates in both local and systemic responses to stress. The compound's volatile nature allows it to function as a mobile signal molecule, potentially communicating stress information between different plant tissues or even between neighboring plants. This systemic signaling capacity enables coordinated defense responses across entire plant communities, enhancing overall ecosystem resilience to environmental stresses.

The ecological significance of dihydroactinidiolide as a stress metabolite extends to its role in plant-environment interactions. The compound's production correlates with seasonal patterns of light intensity and temperature fluctuations, suggesting that it may serve as a chemical indicator of environmental conditions that could influence plant community dynamics. This relationship between dihydroactinidiolide levels and environmental parameters provides valuable insights into plant adaptation strategies and ecosystem responses to climate change.

Stress ConditionDihydroactinidiolide LevelResponse TimeProtective Function
Normal conditions3 ng/g FWBaselineCellular maintenance
High light stress45 ng/g FW8 hoursPhotoprotection
Combined stress>50 ng/g FW4-6 hoursEnhanced defense
Recovery phase15-25 ng/g FW24-48 hoursSystem restoration

Apocarotenoid-Mediated Gene Regulation Under Photooxidative Stress

Dihydroactinidiolide functions as a critical apocarotenoid signal molecule in the regulation of gene expression under photooxidative stress conditions. This regulatory mechanism represents a sophisticated cellular response system that enables plants to detect, respond to, and adapt to potentially damaging light conditions through precise molecular control of stress-responsive gene networks.

The gene regulatory functions of dihydroactinidiolide operate through the modulation of singlet oxygen-responsive transcriptional programs. When applied to Arabidopsis plants at concentrations of 0.18 to 0.23 parts per million, dihydroactinidiolide induces significant changes in the expression of genes specifically associated with singlet oxygen stress responses. These include genes encoding oxidative signal inducible kinases, glutathione transferases, UDP-glycosyltransferases, and cold-responsive proteins, all of which play crucial roles in cellular protection against oxidative damage.

The transcriptional response to dihydroactinidiolide demonstrates remarkable specificity for singlet oxygen-mediated stress pathways. Five key genes have been identified as primary targets of dihydroactinidiolide regulation: At3g25250 (OXIDATIVE SIGNAL INDUCIBLE 1), At2g33380 (RESPONSIVE TO DESICCATION 20), At2g29450 (glutathione transferase GSTU5), At2g15490 (UDP-glycosyltransferase 73B4), and At3g50970 (LOW TEMPERATURE INDUCED 30). These genes exhibit dose-dependent induction patterns, with some showing saturation effects at higher dihydroactinidiolide concentrations, suggesting complex regulatory mechanisms governing their expression.

The regulatory specificity of dihydroactinidiolide extends to its selective effects on different classes of stress-responsive genes. While the compound strongly induces singlet oxygen-responsive genes, it fails to activate hydrogen peroxide-inducible genes such as catalase 2 and ascorbate peroxidase 1. This selective activation pattern indicates that dihydroactinidiolide functions as a specific signal molecule for singlet oxygen-mediated stress responses rather than as a general oxidative stress indicator.

The molecular mechanisms underlying dihydroactinidiolide-mediated gene regulation involve complex interactions with transcriptional machinery and signaling pathways. The compound's reactive electrophile properties enable it to interact with specific regulatory proteins, potentially altering their conformation and binding affinity for target gene promoters. This mechanism is independent of the EXECUTER protein pathway, which mediates programmed cell death responses to singlet oxygen, suggesting that dihydroactinidiolide promotes acclimation rather than cell death under stress conditions.

The temporal dynamics of dihydroactinidiolide-induced gene expression reveal sophisticated regulatory control mechanisms. Gene induction occurs within hours of dihydroactinidiolide exposure, with peak expression levels maintained for extended periods depending on the specific gene and concentration applied. This sustained expression pattern ensures that protective responses remain active throughout periods of environmental stress, providing continuous cellular protection against photooxidative damage.

The physiological outcomes of dihydroactinidiolide-mediated gene regulation include enhanced stress tolerance and improved cellular survival under harsh environmental conditions. Plants exposed to dihydroactinidiolide prior to stress treatment exhibit reduced lipid peroxidation, maintained photosystem II function, and improved overall stress tolerance compared to untreated controls. These protective effects result from the coordinated upregulation of multiple defense pathways initiated by dihydroactinidiolide-responsive gene expression.

The ecological implications of apocarotenoid-mediated gene regulation extend to plant community dynamics and ecosystem resilience. The ability of dihydroactinidiolide to prime stress-responsive gene networks enables plants to respond rapidly to environmental challenges, potentially providing competitive advantages in variable or harsh environments. This regulatory system may play crucial roles in plant adaptation to climate change and environmental variability.

Gene TargetRegulation TypeFold ChangeBiological Function
At3g25250Dose-dependent induction2.5-4.0xOxidative stress signaling
At2g33380Dose-dependent induction2.0-3.5xDesiccation response
At2g29450Saturated induction3.0-3.2xDetoxification
At2g15490Saturated induction2.8-3.0xMetabolite conjugation
At3g50970Dose-dependent induction2.2-3.8xCold tolerance

Multitrophic Interaction Modulation Through Volatile Organic Compound Emission

Dihydroactinidiolide plays a significant role in modulating multitrophic interactions through its emission as a volatile organic compound that influences the behavior and ecology of multiple trophic levels within plant-insect systems. This multifaceted signaling molecule serves as a crucial mediator of indirect plant defense mechanisms, facilitating communication between plants, herbivores, and their natural enemies in complex ecological networks.

The emission of dihydroactinidiolide from plants under herbivore attack represents a sophisticated indirect defense strategy that extends beyond direct chemical deterrence. When spider mites infest cucumber plants, dihydroactinidiolide is released as part of a complex volatile bouquet that includes various terpenes and green leaf volatiles. This emission pattern suggests that the compound functions as a distress signal, alerting natural enemies to the presence of herbivorous prey and potentially attracting beneficial predators and parasitoids to the affected plants.

The ecological significance of dihydroactinidiolide in multitrophic interactions extends to its role in plant-to-plant communication and associational resistance. Volatile dihydroactinidiolide released from herbivore-damaged plants can be detected by neighboring undamaged plants, potentially priming their defense responses and enhancing their resistance to subsequent herbivore attacks. This phenomenon, known as associational resistance, demonstrates how dihydroactinidiolide contributes to community-wide defense strategies that benefit entire plant populations.

The specificity of dihydroactinidiolide-mediated multitrophic interactions varies significantly depending on the ecological context and the organisms involved. Research has revealed that different herbivore species induce distinct volatile profiles containing varying concentrations of dihydroactinidiolide, suggesting that the compound's emission is finely tuned to specific herbivore-plant interactions. This specificity enables natural enemies to discriminate between different types of herbivore attacks and respond appropriately to the most suitable prey or host opportunities.

The temporal dynamics of dihydroactinidiolide emission following herbivore attack demonstrate sophisticated regulatory control over multitrophic signaling. The compound's release typically occurs within hours of herbivore feeding activity, with peak emission rates maintained for extended periods depending on the severity and duration of the herbivore attack. This sustained emission pattern ensures that natural enemies have adequate time to locate and respond to the chemical signals, maximizing the effectiveness of indirect defense strategies.

The chemical ecology of dihydroactinidiolide in multitrophic systems involves complex interactions with other volatile organic compounds. The compound rarely acts alone but rather functions as part of synergistic volatile blends that provide more precise and effective signaling than individual compounds. These multi-component signals enable natural enemies to obtain detailed information about herbivore identity, plant condition, and attack severity, facilitating more targeted and effective biological control responses.

The evolutionary implications of dihydroactinidiolide-mediated multitrophic interactions suggest that the compound has been shaped by selective pressures operating at multiple trophic levels. The specificity and effectiveness of dihydroactinidiolide signaling indicate that plants have evolved sophisticated mechanisms to manipulate the behavior of higher trophic levels for their own protective benefit. This evolutionary arms race has likely contributed to the refinement of chemical communication systems and the development of complex ecological networks based on volatile signaling.

The agricultural applications of dihydroactinidiolide-mediated multitrophic interactions offer promising opportunities for sustainable pest management strategies. Understanding the role of dihydroactinidiolide in attracting natural enemies could inform the development of environmentally friendly biological control programs that harness natural ecological processes for crop protection. Such approaches could reduce reliance on synthetic pesticides while maintaining effective pest control through enhanced recruitment of beneficial organisms.

The environmental factors influencing dihydroactinidiolide emission and multitrophic signaling include temperature, humidity, light intensity, and plant nutritional status. These factors can significantly affect the quantity and quality of volatile signals, potentially altering the effectiveness of multitrophic interactions. Understanding these environmental influences is crucial for predicting and managing the outcomes of biological control programs based on volatile-mediated communication.

Trophic LevelResponse to DihydroactinidiolideEcological FunctionBehavioral Outcome
Primary producersEmission under stressIndirect defenseSignal production
Primary consumersDetection and avoidanceHost assessmentFeeding deterrence
Secondary consumersAttraction and orientationPrey locationEnhanced predation
Neighboring plantsDetection and primingAssociational resistanceDefense preparation

The research presented demonstrates that dihydroactinidiolide functions as a multifaceted signaling molecule that operates across multiple biological systems and trophic levels. From its role in Hymenopteran social communication to its functions in plant stress responses and multitrophic ecological interactions, this compound exemplifies the sophistication of chemical communication in natural systems. The integration of pheromonal communication, stress signaling, gene regulation, and multitrophic interaction modulation highlights the evolutionary importance of chemical signaling in ecological adaptation and survival strategies.

Physical Description

Clear, colourless liquid; musky or coumarin-like aroma

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Exact Mass

180.115029749 g/mol

Monoisotopic Mass

180.115029749 g/mol

Boiling Point

295.00 to 296.00 °C. @ 760.00 mm Hg

Heavy Atom Count

13

Density

1.051-1.058

Melting Point

Mp 71-72 ° (40-41 °)

UNII

BH8469LVA9

GHS Hazard Statements

Aggregated GHS information provided by 1549 companies from 2 notifications to the ECHA C&L Inventory.;
H300 (99.94%): Fatal if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

17092-92-1
15356-74-8

Wikipedia

Dihydroactinidiolide

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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